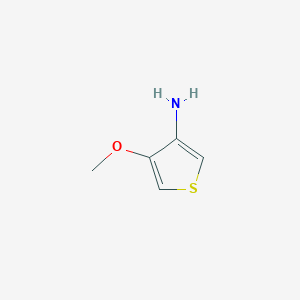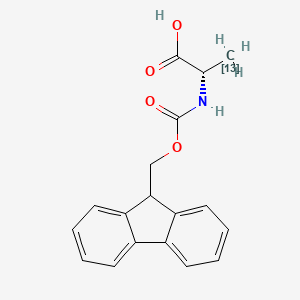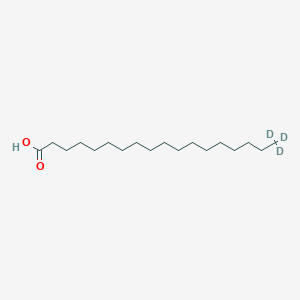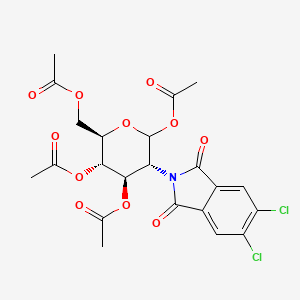![molecular formula C14H9NO B1316358 Benzo[h]quinolin-2-carbaldehído CAS No. 904886-12-0](/img/structure/B1316358.png)
Benzo[h]quinolin-2-carbaldehído
Descripción general
Descripción
Benzo[h]quinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C14H9NO. It is a derivative of benzoquinoline, featuring an aldehyde functional group at the second position. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and material science .
Aplicaciones Científicas De Investigación
Benzo[h]quinoline-2-carbaldehyde has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzo[h]quinoline-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzaldehyde with acetophenone derivatives under acidic conditions, followed by cyclization and oxidation steps . Another method includes the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods: Industrial production of benzo[h]quinoline-2-carbaldehyde typically involves large-scale synthesis using environmentally benign catalysts and solvent-free conditions to ensure sustainability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Benzo[h]quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzo[h]quinoline-2-carboxylic acid.
Reduction: Benzo[h]quinoline-2-methanol.
Substitution: Halogenated benzo[h]quinoline derivatives.
Mecanismo De Acción
The mechanism of action of benzo[h]quinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
2-Quinolinecarboxaldehyde: Another quinoline derivative with similar structural features but different reactivity and applications.
Benzo[h]pyrano[2,3-b]quinoline: A related compound with a fused pyrano ring, exhibiting distinct chemical properties and biological activities.
Uniqueness: Benzo[h]quinoline-2-carbaldehyde is unique due to its specific functional group positioning, which imparts distinct reactivity and enables its use in diverse applications ranging from organic synthesis to medicinal chemistry .
Propiedades
IUPAC Name |
benzo[h]quinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDYPKKCCHZQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569066 | |
| Record name | Benzo[h]quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904886-12-0 | |
| Record name | Benzo[h]quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)
![[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)





![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)
![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)





